[4-(PROPAN-2-YL)PHENYL](1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHANOL
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Overview
Description
4-(PROPAN-2-YL)PHENYLMETHANOL is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a phenyl group substituted with a propan-2-yl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PROPAN-2-YL)PHENYLMETHANOL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Substitution Reaction: The benzodiazole ring is then subjected to a substitution reaction with a propyl halide to introduce the propyl group.
Coupling with Phenyl Group: The substituted benzodiazole is then coupled with a phenyl group that has been pre-functionalized with a propan-2-yl group.
Introduction of Methanol Moiety: Finally, the methanol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(PROPAN-2-YL)PHENYLMETHANOL can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The phenyl and benzodiazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles like sodium hydride (NaH) and alkyl halides are employed under controlled conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be tailored for specific applications in research and industry.
Scientific Research Applications
4-(PROPAN-2-YL)PHENYLMETHANOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(PROPAN-2-YL)PHENYLMETHANOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with neurotransmitter receptors in the brain could explain its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
4-(PROPAN-2-YL)PHENYLMETHANOL: shares structural similarities with other benzodiazole derivatives, such as diazepam and clonazepam, which are well-known for their anxiolytic and anticonvulsant properties.
Bis(2-ethylhexyl) terephthalate: Another compound with a similar structural framework but different functional groups and applications.
Uniqueness
What sets 4-(PROPAN-2-YL)PHENYLMETHANOL apart is its unique combination of a benzodiazole ring with a phenyl group substituted with a propan-2-yl group and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-propan-2-ylphenyl)-(1-propylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-4-13-22-18-8-6-5-7-17(18)21-20(22)19(23)16-11-9-15(10-12-16)14(2)3/h5-12,14,19,23H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKSZICEIDZNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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